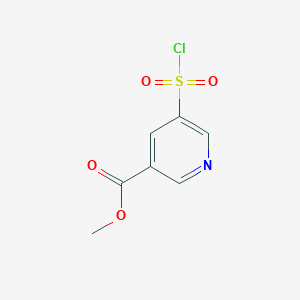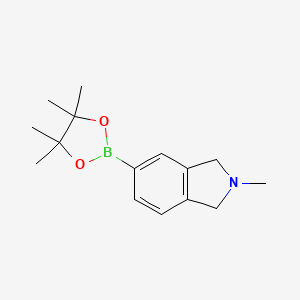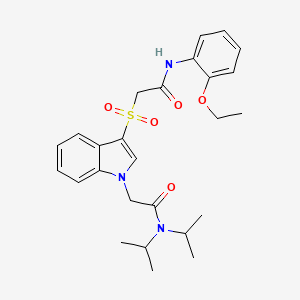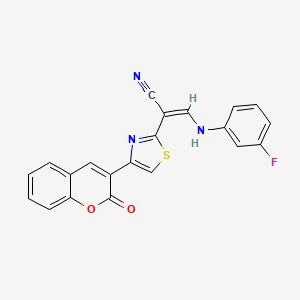
Methyl-5-(Chlorsulfonyl)nicotinat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-(chlorosulfonyl)nicotinate is a useful research compound. Its molecular formula is C7H6ClNO4S and its molecular weight is 235.64. The purity is usually 95%.
BenchChem offers high-quality Methyl 5-(chlorosulfonyl)nicotinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-(chlorosulfonyl)nicotinate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Formulierungen
Methylnicotinat, eine verwandte Verbindung, wird in pharmazeutischen Formulierungen wie Schmerzsprays verwendet . Es verbessert die topische Penetration von Wirkstoffen in Cremes und Sprays und spielt auch eine wirksame Rolle bei der Linderung von Schmerzen und Beschwerden in Gelenken, Sehnen und Muskeln .
Analytische Chemie
Methylnicotinat kann in pharmazeutischen Formulierungen und Heilpflanzen mit Hilfe der Hochleistungsflüssigkeitschromatographie (HPLC) bewertet werden . Dies deutet darauf hin, dass Methyl-5-(Chlorsulfonyl)nicotinat möglicherweise in ähnlichen analytischen Anwendungen eingesetzt werden könnte.
Tensid in Detergenzien
Methylestersulfonate (MES), eine Klasse von Verbindungen, zu der this compound gehört, werden aufgrund ihrer hervorragenden Oberflächenaktivität und ihres Selbstorganisationsverhaltens als Tenside verwendet . Sie bieten gute physikalisch-chemische Eigenschaften für Anwendungen als Detergenzien und Emulgatoren .
Emulgator
MES wurde als Emulgator verwendet, um die Lagerstabilität bestimmter Produkte zu verbessern . Aufgrund seiner ähnlichen chemischen Struktur könnte this compound möglicherweise eine ähnliche Funktion erfüllen.
Solubilisierung von Kohlenwasserstoffen
MES zeigt eine beträchtliche Solubilisierungskapazität gegenüber polycyclischen aromatischen Kohlenwasserstoffen . Dies deutet darauf hin, dass this compound möglicherweise in Anwendungen eingesetzt werden könnte, bei denen hydrophobe Verbindungen gelöst werden müssen.
Umweltanwendungen
Da MES aus Altöl, einem kostengünstigen Rohstoff, hergestellt werden kann , könnte this compound möglicherweise in ähnlichen umweltfreundlichen Anwendungen eingesetzt werden.
Safety and Hazards
Methyl 5-(chlorosulfonyl)nicotinate is classified as a dangerous substance. It can cause severe skin burns and eye damage. It may also cause respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gear, and using only outdoors or in a well-ventilated area .
Wirkmechanismus
Target of Action
Methyl 5-(chlorosulfonyl)nicotinate is a derivative of nicotinic acid, also known as niacin . The primary targets of nicotinic acid and its derivatives are the nicotinic acetylcholine receptors . These receptors are ionotropic receptors composed of five homomeric or heteromeric subunits . They play a crucial role in the transmission of signals in the nervous system .
Mode of Action
Nicotinic acid acts as an agonist at nicotinic acetylcholine receptors . Upon binding, it stimulates these receptors, leading to the opening of an ion channel and the flow of ions across the cell membrane . This action triggers a series of events within the cell, leading to various physiological responses .
Biochemical Pathways
Nicotine, a similar compound, is known to be metabolized through several pathways in bacteria, including the pyridine pathway, the pyrrolidine pathway, and the variant of pyridine and pyrrolidine pathway (vpp pathway) . These pathways involve a series of enzymatic reactions that transform nicotine into various metabolites .
Pharmacokinetics
It is known that the compound should be stored in an inert atmosphere at 2-8°c .
Result of Action
For instance, nicotinic acid has been shown to enhance local blood flow at the site of application by acting as a peripheral vasodilator .
Action Environment
It is known that the compound should be stored in an inert atmosphere at 2-8°c to maintain its stability . Furthermore, the compound is classified as a hazardous material, indicating that it should be handled with care to avoid release into the environment .
Eigenschaften
IUPAC Name |
methyl 5-chlorosulfonylpyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO4S/c1-13-7(10)5-2-6(4-9-3-5)14(8,11)12/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRZZIJUGMGGPLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CN=C1)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
594839-14-2 |
Source


|
| Record name | methyl 5-(chlorosulfonyl)pyridine-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 2-(2-chloropyrimidine-5-carbonyl)-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B2493589.png)
![7-[2-(4-bromophenyl)-2-oxoethoxy]-3-(2-methoxyphenyl)-4H-chromen-4-one](/img/structure/B2493590.png)
![8-(2-((3-chloro-4-methylphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2493591.png)
![N-[3-[(3-Oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)methyl]phenyl]prop-2-enamide](/img/structure/B2493592.png)

![N-(3-methylphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2493598.png)
![(1R,5R)-1-(5-Bromopyridin-2-yl)-3-azabicyclo[3.1.0]hexane;dihydrochloride](/img/structure/B2493600.png)

![1-{4-[4-(Morpholinocarbonyl)piperidino]phenyl}-1-ethanone](/img/structure/B2493604.png)
![(2-Ethoxyphenyl)-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]methanone](/img/structure/B2493605.png)

![2-((5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(2-nitrophenyl)acetamide](/img/structure/B2493607.png)
